
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a boronate ester group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,6-dimethylpyridine. One common method is the iridium-catalyzed C-H borylation, where 2,6-dimethylpyridine reacts with bis(pinacolato)diboron in the presence of an iridium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow processes and the use of more robust catalysts can enhance the efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronate ester to other functional groups, although this is less common.
Substitution: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: 2,6-Dimethyl-3-pyridineboronic acid.
Substitution: Various biaryl or vinyl derivatives depending on the halide used in the cross-coupling reaction.
Applications De Recherche Scientifique
Drug Discovery
One of the primary applications of 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in drug discovery. It has been utilized as a building block in the synthesis of various pharmaceutical compounds.
- Inhibitors for Alzheimer's Disease : Research has indicated that derivatives of this compound can serve as potent inhibitors for dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), an enzyme implicated in Alzheimer’s disease. These derivatives demonstrated significant inhibitory activity at nanomolar concentrations and exhibited antioxidant and anti-inflammatory properties in vitro .
Catalysis
The compound is also being explored for its catalytic properties in organic reactions.
- Suzuki-Miyaura Coupling : It can be used as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals .
Case Study 1: DYRK1A Inhibition
Case Study 2: Catalytic Applications
In another study involving the application of this compound in catalysis, researchers demonstrated its utility in facilitating cross-coupling reactions under mild conditions. The presence of the dioxaborolane moiety significantly increased the efficiency of the reactions compared to traditional methods .
Mécanisme D'action
The primary mechanism by which 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-3-boronic acid pyridine: Similar structure but with a boronic acid group instead of a boronate ester.
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A benzene ring instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine imparts unique electronic properties that can influence the reactivity and selectivity of the compound in cross-coupling reactions. This makes it particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.
By understanding the detailed properties and applications of this compound, researchers and chemists can better utilize this compound in various scientific and industrial fields.
Activité Biologique
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 325142-95-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action.
The molecular formula of this compound is CHBNO, with a molecular weight of approximately 233.11 g/mol. The compound contains a pyridine ring substituted with a dioxaborolane moiety that enhances its chemical stability and biological activity.
Research indicates that this compound may act through various mechanisms:
- Enzyme Inhibition : It has been studied as a potential inhibitor of specific kinases involved in cellular signaling pathways. For example, compounds related to this structure have shown inhibitory activity against DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which plays a crucial role in neurodegenerative diseases .
- Antioxidant Properties : The presence of the dioxaborolane group is believed to contribute to antioxidant activity. In vitro studies have demonstrated that derivatives can reduce oxidative stress markers in cellular models .
- Anti-inflammatory Effects : Some studies have suggested that this compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammatory cytokines such as IL-6 and TNF-alpha .
Cytotoxicity Studies
A series of cytotoxicity assays were performed using various cell lines to evaluate the safety profile of the compound:
- Cell Viability Assays : In tests conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), certain derivatives showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile .
Table 1: Summary of Biological Activities
Case Studies
- DYRK1A Inhibition Study : A recent study employed computational modeling followed by synthesis and biological evaluation of new derivatives based on the dioxaborolane structure. The most promising candidates exhibited nanomolar inhibitory activity against DYRK1A and demonstrated robust antioxidant effects in cellular assays .
- Inflammation Model : In BV-2 microglial cells treated with lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokine production compared to controls. This suggests potential therapeutic applications in neuroinflammatory conditions .
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be validated?
Methodological Answer: The synthesis typically involves palladium-catalyzed Miyaura borylation of 3-bromo-2,6-dimethylpyridine with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key steps include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) .
- Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF) at reflux (80–100°C) for 12–24 hours .
- Base : Potassium acetate (KOAc) or Cs₂CO₃ to facilitate transmetallation .
Purity Validation :
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%).
- NMR : Confirm absence of unreacted boronic ester (δ 1.3 ppm for pinacol methyl groups) and brominated starting material (δ 7.5–8.0 ppm for pyridine protons) .
Table 1: Representative Reaction Conditions
Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
Pd(dppf)Cl₂ | DME | 80 | 85 | |
Pd(PPh₃)₄ | THF | 100 | 78 |
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Use slow vapor diffusion of hexane into a dichloromethane solution.
- Data Collection : Employ a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source.
- Software : Refine structures using SHELXL (for small molecules) or OLEX2 (for visualization and analysis) .
- Validation : Check bond lengths (B–O: ~1.36 Å; C–B: ~1.58 Å) and angles (O–B–O: ~117°) against literature values .
Advanced Research Questions
Q. How do steric effects from the 2,6-dimethyl groups influence Suzuki-Miyaura cross-coupling efficiency?
Methodological Answer: The 2,6-dimethyl substituents create steric hindrance, slowing transmetallation and oxidative addition. Mitigation strategies include:
- Catalyst optimization : Use bulky ligands like XPhos or SPhos to stabilize the Pd center .
- Temperature : Increase reaction temperature (80→110°C) to overcome activation barriers.
- Solvent polarity : Switch to toluene or dioxane to enhance solubility of sterically hindered intermediates .
Data Contradiction Example :
Lower yields (e.g., 50% vs. 85% for non-methylated analogs) may arise from incomplete transmetallation. Confirm via ¹¹B NMR (δ 28–30 ppm for boronate intermediates) .
Q. How can competing protodeboronation or homocoupling side reactions be minimized during cross-coupling?
Methodological Answer: Protodeboronation (common in polar solvents):
- Additives : Use silver oxide (Ag₂O) to sequester halides .
- Low moisture : Rigorously dry solvents and reagents.
Homocoupling :
- Pd loading : Reduce catalyst concentration (<1 mol%) to suppress oxidative dimerization.
- Oxygen-free conditions : Degas solvents and purge with argon .
Analytical Validation :
- GC-MS : Monitor for biphenyl byproducts (homocoupling) or deboronated pyridine (protodeboronation).
- Kinetic studies : Use in situ IR to track boronate consumption rates .
Q. What computational methods are suitable for predicting the electronic effects of the dioxaborolan-2-yl group on pyridine reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) .
- NBO Analysis : Quantify charge distribution at boron (typically δ⁺ due to empty p-orbital) and adjacent carbons .
- Reactivity Predictions : Compare Fukui indices to identify nucleophilic/electrophilic sites for cross-coupling .
Q. How does the compound’s stability vary under acidic, basic, or aqueous conditions?
Methodological Answer:
- Acidic conditions (pH <5) : Rapid hydrolysis of the boronic ester to boronic acid (confirm via ¹H NMR loss of pinacol peaks) .
- Basic conditions (pH >9) : Stabilize the boronate anion but risk Pd catalyst poisoning in cross-coupling .
- Aqueous storage : Store at −20°C under argon with molecular sieves to prevent hydrolysis .
Propriétés
IUPAC Name |
2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNRJKSLVTZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621106 | |
Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693774-10-6 | |
Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.